molecular formula C12H10OS2 B1346316 3-(4-thiomethylbenzoyl)thiophene CAS No. 896618-54-5

3-(4-thiomethylbenzoyl)thiophene

Cat. No.: B1346316
CAS No.: 896618-54-5
M. Wt: 234.3 g/mol
InChI Key: ABOZIBRVLXXMMZ-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)phenylmethanone is a chemical compound that belongs to the class of aryl ketones. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)phenylmethanone typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like acetic anhydride. The mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for 4-(Methylsulfanyl)phenylmethanone often involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(Methylsulfanyl)phenylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and receptor binding, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)phenylmethanone
  • 4-(Methylsulfanyl)phenylmethanone
  • 4-(Methylsulfanyl)phenylmethanone

Uniqueness

4-(Methylsulfanyl)phenylmethanone is unique due to its specific combination of a thiophene ring and a methylsulfanyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOZIBRVLXXMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641834
Record name [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-54-5
Record name [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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